molecular formula C15H20Cl2N4O B14351589 Imidazo(2,1-b)quinazolin-2(3H)-one, 1,5-dihydro-7-(1-piperidinyl)-, dihydrochloride CAS No. 96086-68-9

Imidazo(2,1-b)quinazolin-2(3H)-one, 1,5-dihydro-7-(1-piperidinyl)-, dihydrochloride

Cat. No.: B14351589
CAS No.: 96086-68-9
M. Wt: 343.2 g/mol
InChI Key: CRIIVEDXIRIPQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo(2,1-b)quinazolin-2(3H)-one, 1,5-dihydro-7-(1-piperidinyl)-, dihydrochloride is a complex organic compound that belongs to the class of imidazoquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazoquinazolines typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

    Cyclization Reactions: Involving the formation of the imidazoquinazoline core through cyclization of appropriate intermediates.

    Substitution Reactions: Introduction of functional groups such as piperidinyl groups through substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Imidazoquinazolines can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield quinazoline derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Imidazoquinazolines have a wide range of scientific research applications, including:

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Studied for their interactions with biological macromolecules.

    Medicine: Investigated for their potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of imidazoquinazolines involves their interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA. The pathways involved often depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Imidazoquinoxalines: Similar structure but with different biological activities.

    Quinazolines: Lacking the imidazo ring but with comparable therapeutic potential.

Uniqueness

Imidazoquinazolines are unique due to their specific structural features, which confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

96086-68-9

Molecular Formula

C15H20Cl2N4O

Molecular Weight

343.2 g/mol

IUPAC Name

7-piperidin-1-yl-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one;dihydrochloride

InChI

InChI=1S/C15H18N4O.2ClH/c20-14-10-19-9-11-8-12(18-6-2-1-3-7-18)4-5-13(11)16-15(19)17-14;;/h4-5,8H,1-3,6-7,9-10H2,(H,16,17,20);2*1H

InChI Key

CRIIVEDXIRIPQT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC3=C(C=C2)N=C4NC(=O)CN4C3.Cl.Cl

Related CAS

96086-67-8 (Parent)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.